3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodo-2H-chromen-2-one
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Overview
Description
The compound “3-(2-amino-1,3-thiazol-4-yl)propanoic acid hydrochloride” is a solid substance with a molecular weight of 208.67 . Another compound, “3-(2-Amino-1,3-thiazol-4-yl)benzonitrile”, has a molecular weight of 201.25 .
Synthesis Analysis
While specific synthesis information for “3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodo-2H-chromen-2-one” is not available, there are synthesis methods for related compounds. For instance, 2-aminothiazoles are used as starting materials for the synthesis of a diverse range of heterocyclic analogues . Another method involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system .
Molecular Structure Analysis
The InChI code for “3-(2-amino-1,3-thiazol-4-yl)benzonitrile” is 1S/C10H7N3S/c11-5-7-2-1-3-8(4-7)9-6-14-10(12)13-9/h1-4,6H,(H2,12,13) .
Physical And Chemical Properties Analysis
The compound “3-(2-amino-1,3-thiazol-4-yl)propanoic acid hydrochloride” is a solid substance with a molecular weight of 208.67 . Another compound, “3-(2-Amino-1,3-thiazol-4-yl)benzonitrile”, is also a solid substance with a molecular weight of 201.25 .
Scientific Research Applications
3AT8I2H has been studied for its potential applications in a variety of scientific fields. It has been investigated as a photosensitizer for use in photodynamic therapy, a form of cancer treatment that uses light-activated compounds to kill cancer cells. 3AT8I2H has also been studied as a potential antioxidant, a compound that can protect cells from damage caused by free radicals. Additionally, 3AT8I2H has been investigated as a potential anti-inflammatory agent, a compound that can reduce inflammation in the body.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(2-amino-1,3-thiazol-4-yl)pyrimidin-2-amine, have been found to targetBiotin carboxylase in Escherichia coli .
Biochemical Pathways
Based on the target of similar compounds, it may affect thebiotin carboxylase pathway . This could have downstream effects on various cellular processes, including energy production and protein synthesis.
Pharmacokinetics
Similar compounds have shown variable absorption and distribution profiles . The metabolism and excretion of this compound would also need to be studied further to understand its bioavailability and potential for drug interactions.
Advantages and Limitations for Lab Experiments
The use of 3AT8I2H in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is stable, making it suitable for long-term storage. Additionally, 3AT8I2H is non-toxic, making it safe to handle and use in laboratory experiments. However, there are also some limitations to consider. 3AT8I2H is not water soluble, making it difficult to use in experiments that require aqueous solutions. Additionally, the effects of 3AT8I2H on living organisms have not been extensively studied, making it difficult to predict the effects of its use in laboratory experiments.
Future Directions
There are a variety of potential future directions for the research and development of 3AT8I2H. Further research could be done to investigate its effects on other organisms, including plants and bacteria. Additionally, further research could be done to investigate its potential applications in other areas, such as drug delivery, gene therapy, and immunotherapy. Finally, further research could be done to investigate its potential as an antioxidant and anti-inflammatory agent.
Synthesis Methods
3AT8I2H is synthesized through a process known as palladium-catalyzed cross-coupling, which involves the reaction of aryl halides with organometallic compounds. This process has been used to synthesize a variety of organic compounds, including 3AT8I2H. The synthesis of 3AT8I2H begins with the reaction of 2-bromo-1,3-thiazol-4-yl-6-iodo-2H-chromen-2-one (3BT6I2H) with 2-iodopyridine in the presence of a palladium catalyst. This reaction yields 3AT8I2H and 2-bromopyridine as the major products.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Compounds with a similar thiazole structure have been found to interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can influence the function of these biomolecules .
Cellular Effects
Thiazole derivatives have been shown to influence cell signaling pathways, gene expression, and cellular metabolism . These effects are likely due to the compound’s interactions with various cellular proteins and enzymes.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors, which could potentially influence metabolic flux or metabolite levels .
properties
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodochromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6I2N2O2S/c13-6-1-5-2-7(9-4-19-12(15)16-9)11(17)18-10(5)8(14)3-6/h1-4H,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRATEXLUWEHQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=C(C=C1I)I)C3=CSC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6I2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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